8,9-Dichloro-1,2,3,4-tetrahydroacridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dichloro-1,2,3,4-tetrahydroacridine typically involves the chlorination of 1,2,3,4-tetrahydroacridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 8 and 9 positions . Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
8,9-Dichloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it back to its parent hydroacridine form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include acridone derivatives, substituted acridines, and reduced hydroacridines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8,9-Dichloro-1,2,3,4-tetrahydroacridine involves its interaction with biological macromolecules. As a DNA intercalating agent, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and affecting processes such as replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6,9-Dichloro-1,2,3,4-tetrahydroacridine
- Acridine
- 9-Chloro-1,2,3,4-tetrahydroacridine
Uniqueness
8,9-Dichloro-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
8,9-dichloro-1,2,3,4-tetrahydroacridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSFDBQTHAIEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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